

Rostratin C: A Technical Guide on its Role as a Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rostratin C is a secondary metabolite produced by the marine-derived fungus Exserohilum rostratum.[1] As a member of the epipolythiodiketopiperazine (ETP) class of natural products, it possesses a characteristic disulfide bridge that is central to its biological activity.[1] This technical guide provides a comprehensive overview of Rostratin C's role as a metabolite, focusing on its cytotoxic properties and the putative signaling pathways it may influence. While specific research on Rostratin C is limited, this document draws upon the broader understanding of the ETP class of compounds to infer its potential mechanisms of action, offering a valuable resource for researchers in oncology and drug discovery.

Introduction

Natural products remain a vital source of novel therapeutic agents, with fungal metabolites being a particularly rich area of discovery. **Rostratin C**, an organic disulfide isolated from Exserohilum rostratum, has demonstrated potent antineoplastic activity.[1] Structurally, it is a complex bridged compound featuring a lactam, a secondary alcohol, a cyclic ketone, an ether, and a diol, with the defining feature being the epidithiodiketopiperazine core.[1] This guide synthesizes the available data on **Rostratin C** and related ETP alkaloids to provide a detailed technical overview for research and development purposes.

Physicochemical Properties

A summary of the key physicochemical properties of **Rostratin C** is presented below.

Property	Value	Source
Molecular Formula	C20H24N2O8S2	[1]
Molecular Weight	484.5 g/mol	[1]
IUPAC Name	(1R,4R,5R,6S,9S,11R,14R,15 R,16S,19S)-5,15-dihydroxy- 6,16-dimethoxy-21,22-dithia- 3,13- diazahexacyclo[9.9.2.0 ¹ ,1 ³ .0 ³ ,1 ¹ . 0 ⁴ ,9.0 ¹⁴ ,19]docosane-2,8,12,18- tetrone	PubChem
PubChem CID	11248709	[1]

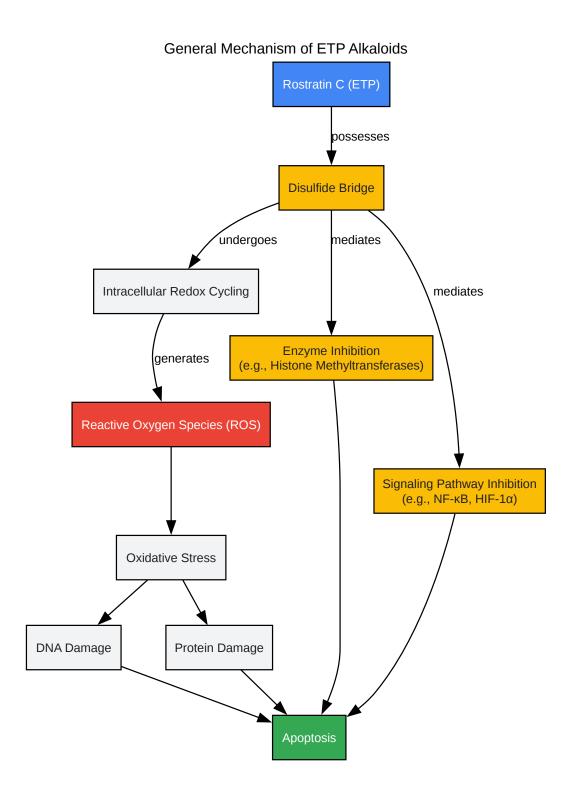
Biological Activity and Quantitative Data

The primary reported biological activity of **Rostratin C** is its cytotoxicity against cancer cell lines. The available quantitative data is summarized in the table below.

Cell Line	Assay Type	Metric	Value	Reference
HCT-116 (Human Colon Carcinoma)	Cytotoxicity	IC50	0.76 μg/mL	MedchemExpres s

Putative Mechanism of Action and Signaling Pathways

While the specific signaling pathways modulated by **Rostratin C** have not been elucidated, the mechanism of action for the broader ETP class of compounds is better understood. It is hypothesized that **Rostratin C** shares these mechanisms due to its structural similarity to other ETPs like gliotoxin, sporidesmin, and chaetocin.


The cytotoxicity of ETPs is intrinsically linked to their disulfide bridge.[2] The proposed mechanisms include:

- Generation of Reactive Oxygen Species (ROS): The disulfide bridge can undergo redox cycling within the cell, leading to the production of ROS such as superoxide anions and hydrogen peroxide.[3][4] This induces oxidative stress, causing damage to DNA, proteins, and lipids, ultimately leading to apoptosis.[5][6]
- Enzyme Inhibition: ETPs are known to inhibit a variety of enzymes. This can occur through direct interaction with the enzyme's active site or by disrupting protein tertiary structure via thiol-disulfide exchange.[2][3] For instance, the related ETP chaetocin is a known inhibitor of histone methyltransferases and transketolase.[7][8][9]
- Induction of Apoptosis: ETPs can trigger programmed cell death through various signaling pathways.[5] Gliotoxin, for example, has been shown to activate the pro-apoptotic protein Bak.[2][10]
- Inhibition of Key Signaling Pathways: Several ETPs have been shown to inhibit critical cancer-related signaling pathways. Gliotoxin can suppress the NF-κB pathway, which is involved in inflammation and cell survival.[2][5] Chaetocin has been found to down-regulate HIF-1α, a key regulator of angiogenesis in tumors.[11]

Proposed Signaling Pathway for ETP Alkaloids

The following diagram illustrates the generalized mechanism of action for ETP alkaloids, which is likely applicable to **Rostratin C**.

Click to download full resolution via product page

Caption: General mechanism of ETP alkaloids.

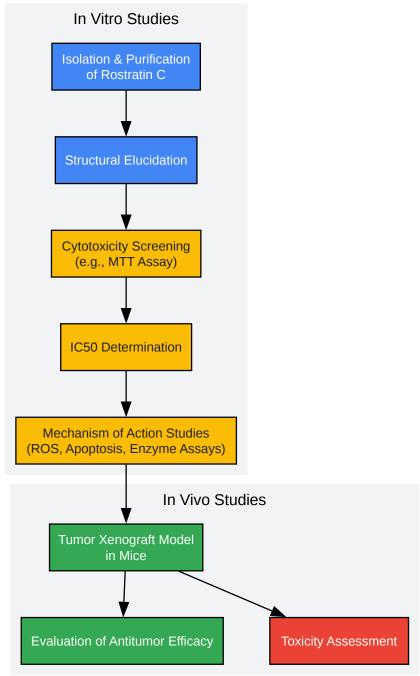
Experimental Protocols

Detailed experimental protocols for **Rostratin C** are not publicly available. However, based on the characterization of other cytotoxic compounds, the following methodologies are standard.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of a compound like **Rostratin C** on a cancer cell line (e.g., HCT-116).

- Cell Culture: HCT-116 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
- Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well
 and allowed to adhere overnight.
- Compound Treatment: A stock solution of Rostratin C in a suitable solvent (e.g., DMSO) is prepared. Serial dilutions of Rostratin C are made in the culture medium to achieve the desired final concentrations. The old medium is removed from the wells and replaced with the medium containing different concentrations of Rostratin C. A vehicle control (medium with the same concentration of DMSO) is also included.
- Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
- MTT Addition: After incubation, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
- Formazan Solubilization: The medium containing MTT is removed, and 150 μ L of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.



Experimental Workflow Diagram

The following diagram outlines a typical workflow for the initial investigation of a novel cytotoxic compound like **Rostratin C**.

Workflow for Cytotoxic Compound Investigation

Click to download full resolution via product page

Caption: Workflow for cytotoxic compound investigation.

Conclusion and Future Directions

Rostratin C is a promising antineoplastic metabolite whose full potential is yet to be explored. As a member of the ETP alkaloid family, it likely exerts its cytotoxic effects through the induction of oxidative stress, enzyme inhibition, and the modulation of key cancer-related signaling pathways. The limited availability of specific data on **Rostratin C** highlights the need for further research.

Future investigations should focus on:

- Elucidating the specific signaling pathways affected by **Rostratin C** in various cancer cell lines.
- Identifying its direct molecular targets through techniques such as proteomics and affinity chromatography.
- Conducting in vivo studies to evaluate its antitumor efficacy and toxicity in animal models.
- Exploring synergistic combinations with existing chemotherapeutic agents.

A deeper understanding of the molecular pharmacology of **Rostratin C** will be crucial for its potential development as a novel anticancer therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Rostratin C | C20H24N2O8S2 | CID 11248709 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gliotoxin Wikipedia [en.wikipedia.org]
- 3. Synthesis of Potent Cytotoxic Epidithiodiketopiperazines Designed for Derivatization -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sporidesmin | C18H20ClN3O6S2 | CID 99596 PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention PMC [pmc.ncbi.nlm.nih.gov]
- 6. sanctuaryfunctionalmedicine.com [sanctuaryfunctionalmedicine.com]
- 7. selleckchem.com [selleckchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Antihepatoma activity of chaetocin due to deregulated splicing of hypoxia-inducible factor 1α pre-mRNA in mice and in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Rostratin C: A Technical Guide on its Role as a Metabolite]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571172#rostratin-c-s-role-as-a-metabolite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com